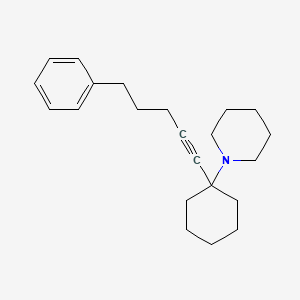

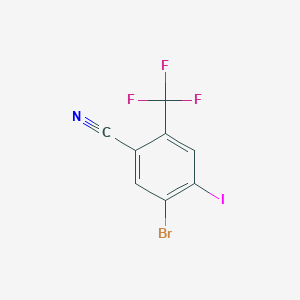

![molecular formula C20H32O3 B12341930 methyl 4-[3-[(1E,3E,5E)-trideca-1,3,5-trienyl]oxiran-2-yl]butanoate](/img/structure/B12341930.png)

methyl 4-[3-[(1E,3E,5E)-trideca-1,3,5-trienyl]oxiran-2-yl]butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LTA3 (Leukotriene A3 methyl ester) is a member of the leukotrienes, which are potent, arachidonic acid-derived eicosanoid lipid mediators. Leukotrienes play numerous roles in inflammation, immunological functions, and maintaining biological homeostasis. LTA3 is an analogue of LTA4 that lacks a C14-C15 double bond and has been observed as a potent suicide inhibitor of LTA4 hydrolase .

Preparation Methods

LTA3 (Leukotriene A3 methyl ester) is synthesized from Mead acid via the 5-lipoxygenase pathway . The biosynthesis of LTA3 occurs from 5,8,11-eicosatrienoic acid through the 5-lipoxygenase pathway . The compound is a metabolically stable form of LTA3 and can be readily hydrolyzed to the free acid as needed .

Chemical Reactions Analysis

LTA3 (Leukotriene A3 methyl ester) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hexane containing 1% triethylamine, DMF, DMSO, and ethanol . Major products formed from these reactions include various leukotrienes and their derivatives .

Scientific Research Applications

LTA3 (Leukotriene A3 methyl ester) has a wide range of scientific research applications. In chemistry, it is used as a potent suicide inhibitor of LTA4 hydrolase . In biology and medicine, leukotrienes, including LTA3, are studied for their roles in inflammation, immunological functions, and maintaining biological homeostasis . They are also used in research related to respiratory and cardiovascular systems due to their role as key mediators in bronchoconstriction and vascular permeability . Additionally, leukotrienes are used in environmental and toxicological research as biomarkers to assess the impact of various environmental factors on human health .

Mechanism of Action

LTA3 (Leukotriene A3 methyl ester) exerts its effects by acting as a potent suicide inhibitor of LTA4 hydrolase . The compound primarily acts through specific G protein-coupled receptors . The release of arachidonic acid stimulates the 5-lipoxygenase pathway, which produces leukotrienes . These leukotrienes then interact with various molecular targets and pathways, including Mitogen-Activated Protein Kinases (MAPK), Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt), 5′-Adenosine Monophosphate-Activated Protein Kinase (AMPK), Protein Kinase C (PKC), Nitric Oxide (NO), Bradykinin, Early Growth Response-1 (Egr-1), Nuclear Factor-κB (NF-κB), and Tumor Necrosis Factor-Alpha (TNF-α) .

Comparison with Similar Compounds

LTA3 (Leukotriene A3 methyl ester) is unique due to its lack of a C14-C15 double bond and its potent inhibitory effect on LTA4 hydrolase . Similar compounds include other leukotrienes such as LTA4, LTB4, LTC4, LTD4, and LTE4 . These compounds also play significant roles in inflammation and immunological functions but differ in their specific molecular structures and biological activities .

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

methyl 4-[3-[(1E,3E,5E)-trideca-1,3,5-trienyl]oxiran-2-yl]butanoate |

InChI |

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22-2/h9-13,15,18-19H,3-8,14,16-17H2,1-2H3/b10-9+,12-11+,15-13+ |

InChI Key |

CVVCGHRPMBPHIB-BQCVLRGCSA-N |

Isomeric SMILES |

CCCCCCC/C=C/C=C/C=C/C1C(O1)CCCC(=O)OC |

Canonical SMILES |

CCCCCCCC=CC=CC=CC1C(O1)CCCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide](/img/structure/B12341861.png)

![(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B12341871.png)

![ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B12341879.png)

![11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12341881.png)

![3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12341888.png)

![1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester](/img/structure/B12341911.png)

![N-(3-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341918.png)

![1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine](/img/structure/B12341924.png)

![N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B12341931.png)